Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (CAS 1923082-74-9) is a heterocyclic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged scaffold extensively explored in medicinal chemistry for its ability to act as a purine bioisostere and to engage diverse therapeutic targets. The compound features a cyclopropylmethyl substituent at the N3 position and an ethyl carboxylate at C7, defining its unique molecular identity (C₁₁H₁₃N₅O₂, MW 247.25 g·mol⁻¹).

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
Cat. No. B11782091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=NC=N1)N(N=N2)CC3CC3
InChIInChI=1S/C11H13N5O2/c1-2-18-11(17)9-8-10(13-6-12-9)16(15-14-8)5-7-3-4-7/h6-7H,2-5H2,1H3
InChIKeyAIQSOQFQZZRTKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate – A Differentiated Triazolopyrimidine Scaffold with Validated Pharmacological Lineage


Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate (CAS 1923082-74-9) is a heterocyclic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class, a privileged scaffold extensively explored in medicinal chemistry for its ability to act as a purine bioisostere and to engage diverse therapeutic targets. The compound features a cyclopropylmethyl substituent at the N3 position and an ethyl carboxylate at C7, defining its unique molecular identity (C₁₁H₁₃N₅O₂, MW 247.25 g·mol⁻¹) . The triazolo[4,5-d]pyrimidine core itself has been validated as a productive template for potent kinase inhibitors (e.g., GCN2 with cellular IC₅₀ < 150 nM) and receptor antagonists (e.g., CCR7 IC₅₀ = 0.43 μM), establishing a strong pharmacological lineage [1][2].

Why Triazolopyrimidine Analogs Cannot Be Interchanged – Structural Specificity Dictates Lipophilicity, Metabolic Stability, and Synthetic Utility


Within the [1,2,3]triazolo[4,5-d]pyrimidine class, minor structural perturbations at the N3 and C7 positions drastically alter the compound's physicochemical and pharmacokinetic profile, making generic substitution unreliable. A change from the ethyl ester to a carboxylic acid (CAS 1095823-30-5) reduces lipophilicity by approximately 1.3 log units (estimated XLogP3 ≈ −0.29 vs. 1.0 for the target ester), compromising membrane permeability . Similarly, replacing the cyclopropylmethyl group with a smaller cyclopropyl or a benzyl substituent modifies metabolic stability and target binding affinity, as the cyclopropylmethyl moiety is recognized in medicinal chemistry for its favorable stereoelectronic effects that resist cytochrome P450 oxidation [1]. The 7-chloro congener (CAS 2137831-49-1) offers divergent synthetic handles, precluding its use as a direct surrogate in downstream derivatization strategies. These physicochemical divergences demonstrate that in-class substitution without verification of the exact molecular structure introduces significant risks into reproducible research and procurement workflows.

Quantitative Differentiation Evidence for Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 1.0) Drives Superior Membrane Permeability over the Carboxylic Acid Analog

The target ethyl ester exhibits a computed XLogP3 of 1.0, reflecting balanced lipophilicity suitable for passive membrane diffusion. In contrast, the corresponding 7-carboxylic acid analog (CAS 1095823-30-5) displays an estimated logP of −0.292, indicating that esterification increases lipophilicity by approximately 1.3 log units [1]. This difference is critical because a logP below 0 is associated with poor passive permeability across biological membranes, limiting the carboxylic acid's utility in cellular assays without a prodrug approach.

Lipophilicity Membrane permeability Drug-likeness

Controlled LogP and TPSA Profile (XLogP3 = 1.0; TPSA = 82.8 Ų) Conforms to CNS Drug-Like Space vs. Chloro Analog

The target compound has a topological polar surface area (TPSA) of 82.8 Ų and XLogP3 of 1.0, placing it within favorable oral and CNS drug-like chemical space (typically TPSA < 90 Ų and logP 1–3) [1]. Replacing the 7-ethyl carboxylate with a chlorine atom (7-chloro analog, CAS 2137831-49-1; C₉H₈ClN₅, MW 221.65) yields a more lipophilic compound with an expected XLogP3 > 1.5 and lower TPSA (~55 Ų), shifting it away from balanced CNS drug-like parameters toward a profile more typical of peripherally restricted agents [2]. The ethyl ester functionality additionally provides a hydrogen bond acceptor count of 6 versus 4 for the chloro derivative, enabling more diverse intermolecular interactions.

Physicochemical properties CNS drug-likeness TPSA

Ethyl Ester as a Versatile Synthetic Handle Enables Efficient Diversification vs. Carboxylic Acid and Chloro Intermediates

The 7-ethyl carboxylate group serves as a strategic intermediate for divergent synthesis pathways: (i) mild basic hydrolysis (NaOH/EtOH) cleanly yields the corresponding carboxylic acid, enabling amide coupling or salt formation; (ii) direct aminolysis converts the ester to amides under conditions that the 7-chloro analog cannot match, as the latter requires harsher nucleophilic aromatic substitution (SNAr) or transition-metal catalysis . The 7-chloro compound (CAS 2137831-49-1) can also be hydrolyzed or aminated, but synthetic yields are typically lower due to competing side reactions (e.g., hydrolysis to the 7-hydroxy byproduct), whereas the ester hydrolysis proceeds quantitatively under controlled conditions [1]. This functional group versatility reduces the number of synthetic steps required for library generation compared to the chloro precursor, accelerating SAR exploration.

Synthetic chemistry Derivatization Ester hydrolysis

Cyclopropylmethyl Substituent Confers Metabolic Stability Advantage Over Benzyl and Unsubstituted Alkyl Analogs

The cyclopropylmethyl group is well-established in medicinal chemistry for enhancing metabolic stability relative to unstrained alkyl chains. The characteristic high angle strain of the cyclopropane ring reduces accessibility to cytochrome P450-mediated oxidation, decreasing hepatic clearance rates and prolonging plasma half-life [1]. In contrast, N3-benzyl-substituted triazolo[4,5-d]pyrimidines (e.g., compounds from the CCR7 antagonist series) undergo more rapid oxidative metabolism at the benzylic position, while simple n-alkyl substituents are susceptible to ω-oxidation [2]. Although direct comparative microsomal stability data for the target compound vs. its N3-benzyl or N3-n-propyl analogs have not been published, this class-level inference is supported by numerous case studies across multiple chemotypes, positioning the cyclopropylmethyl-containing compound as the metabolically more robust member within the triazolopyrimidine series.

Metabolic stability CYP450 oxidation Cyclopropylmethyl

Documented Purity Specification of NLT 98% Provides Procurement-Grade Quality Advantage Over Lower-Purity Analog Batches

The target compound is commercially available with a certified purity of NLT 98% (MolCore, ISO-compliant) . In contrast, the structurally related ethyl 3-cyclopropyl analog (CAS 200496-39-5) is typically offered at 95% purity by multiple vendors, a 3-percentage-point difference that corresponds to a 60% reduction in total impurity burden (2% vs. 5% impurities) . The carboxylic acid analog (CAS 1095823-30-5) is also available at NLT 98%, but with a molecular weight differential of 28 Da, creating a non-trivial mass discrepancy for quantitative bioanalytical workflows. Higher purity specifications directly translate to reduced variability in dose-response assays, more accurate IC₅₀ determinations, and fewer confounding effects from trace impurities in cellular or biochemical screening.

Purity specification Quality control Reproducibility

Scaffold Lineage Demonstrates Sub-150 nM Cellular Kinase Inhibition, Establishing Strong Target Engagement Potential Within the Triazolopyrimidine Class

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been validated as an effective kinase inhibitor chemotype: compounds from the GCN2 inhibitor series inhibited eIF2α phosphorylation in HEK293T cells with IC₅₀ < 150 nM and showed selectivity over PERK, HRI, and IRE1 kinases [1]. Separately, optimized triazolo[4,5-d]pyrimidines achieved CCR7 antagonism with IC₅₀ = 0.43 μM and 25-fold selectivity over CXCR2 [2]. The target compound, bearing the cyclopropylmethyl and ethyl carboxylate substitution pattern, occupies a distinct chemical space within this validated scaffold class and serves as an ideal entry point for kinase-targeted or GPCR-targeted library synthesis. Although no primary publication directly reports the biological activity of CAS 1923082-74-9, its structural placement within a scaffold that has demonstrated consistent target engagement across multiple protein families provides strong a priori rationale for its inclusion in screening libraries.

Kinase inhibition GCN2 Cellular potency

High-Impact Application Scenarios for Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate in Drug Discovery and Chemical Biology


Central Nervous System (CNS) Lead Discovery Libraries Requiring Balanced TPSA and LogP

With a TPSA of 82.8 Ų and XLogP3 of 1.0, this compound resides within established CNS drug-like space (TPSA < 90 Ų, logP 1–3), making it a strong candidate for inclusion in CNS-oriented screening libraries [1]. The balanced physicochemical profile supports passive blood-brain barrier penetration, while the cyclopropylmethyl group provides metabolic stability advantages that are critical for in vivo CNS target engagement studies [2]. The ethyl ester functionality additionally offers a synthetic handle for late-stage diversification to optimize CNS pharmacokinetics without altering the core scaffold.

Kinase Inhibitor Hit Identification Leveraging GCN2-Validated Scaffold Lineage

The triazolo[4,5-d]pyrimidine scaffold has demonstrated potent GCN2 inhibition (cellular IC₅₀ < 150 nM) with selectivity over related ISR kinases (PERK, HRI, IRE1) [3]. The target compound, with its unique cyclopropylmethyl substitution, can be deployed as a screening library member in kinase profiling panels or as a starting point for structure-based optimization against GCN2 or other eIF2α-pathway kinases, which are emerging targets in oncology (B-ALL, solid tumors). The ethyl ester group allows rapid conversion to amide or carboxylate derivatives for SAR expansion around the C7 vector.

GPCR Antagonist Development Programs Informed by CCR7 SAR

Published SAR for triazolo[4,5-d]pyrimidine-based CCR7 antagonists identified that substituents at the 3-, 5-, and 7-positions critically modulate potency and selectivity (optimal derivative: CCR7 IC₅₀ = 0.43 μM, 25-fold selective over CXCR2) [4]. The target compound's cyclopropylmethyl (N3) and ethyl carboxylate (C7) substitution pattern provides a unique combination not fully explored in the published CCR7 SAR, presenting an opportunity for novel IP-generating lead compounds in the chemokine receptor antagonist space. The compound's favorable lipophilicity (XLogP3 = 1.0) supports oral bioavailability, a key requirement for chronic inflammatory disease indications.

Chemical Biology Tool Compound Synthesis via Ethyl Ester Diversification

The ethyl carboxylate at C7 serves as an efficient diversification point for generating probe molecules: (i) hydrolysis to the carboxylic acid enables biotin or fluorophore conjugation for target engagement assays (e.g., cellular thermal shift assays, pull-down experiments); (ii) direct aminolysis with functionalized amines yields amide-linked probes without requiring protecting group strategies . This synthetic efficiency reduces the time and cost of tool compound generation compared to the 7-chloro analog, which requires metal-catalyzed coupling or harsh SNAr conditions. For chemical biology groups requiring rapid access to labeled triazolopyrimidine probes, the target ester is the preferred procurement choice.

Quote Request

Request a Quote for Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.